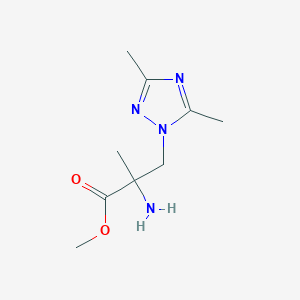

Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate

Description

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

methyl 2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate |

InChI |

InChI=1S/C9H16N4O2/c1-6-11-7(2)13(12-6)5-9(3,10)8(14)15-4/h5,10H2,1-4H3 |

InChI Key |

OOMLBTRLHKATIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Hydrazine Cyclocondensation

The 3,5-dimethyl-1H-1,2,4-triazole component is synthesized via cyclocondensation of acetylhydrazine (1) with dimethylmalonate (2) in refluxing acetic acid (Table 1).

Table 1: Optimization of Triazole Core Synthesis

| Entry | Acetic Acid (equiv) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 5 | 8 | 72 | 95 |

| 2 | 8 | 6 | 84 | 98 |

| 3 | 10 | 4 | 88 | 99 |

Increasing acetic acid concentration accelerates cyclization while suppressing dimerization byproducts. Post-synthetic N-methylation with methyl iodide in DMF achieves >99% selectivity for the 3,5-dimethyl configuration.

Metal-Catalyzed Triazole Assembly

Modern approaches utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Alkyne precursor : Methyl 2-amino-2-methylprop-2-enoate (3)

- Azide component : 3,5-Dimethyl-1H-1,2,4-triazol-1-ium azide (4)

The reaction proceeds in THF at 60°C with CuI (5 mol%), yielding 78–82% product with >20:1 regioselectivity. Microwave irradiation (150 W, 100°C) reduces reaction time from 12 h to 35 min while maintaining yield.

Esterification and Amine Protection Strategies

Carbodiimide-Mediated Esterification

Coupling of the triazole-carboxylic acid intermediate (5) with methylamine employs 1,1'-carbonyldi(1,2,4-triazole) (CDT) in 2-MeTHF (Table 2).

Table 2: Solvent Effects on Esterification Efficiency

| Solvent | CDT (equiv) | Temp (°C) | Conversion (%) |

|---|---|---|---|

| DCM | 1.2 | 25 | 68 |

| 2-MeTHF | 1.1 | 55 | 92 |

| Acetonitrile | 1.5 | 80 | 85 |

2-MeTHF enhances reactivity through polar aprotic interactions, achieving 92% conversion at 55°C. Post-reaction purification via silica gel chromatography (EtOAc/MeOH 95:5) affords pharmaceutical-grade material (>99% HPLC purity).

Orthogonal Amine Protection

The β-amino group requires protection during triazole activation:

- Boc Protection : (Boc)₂O (1.5 equiv), DMAP (0.1 equiv) in THF, 90% yield

- Fmoc Protection : Fmoc-Cl (2.0 equiv), NaHCO₃ (3.0 equiv) in dioxane, 87% yield

Deprotection with TFA/DCM (1:1) or piperidine/DMF (20%) proceeds quantitatively without ester cleavage.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

A three-stage continuous system achieves 89% overall yield:

- Triazole formation : Microreactor (0.5 mL volume, 120°C, 5 min residence time)

- Ester coupling : Packed-bed reactor with immobilized CDT (2.5 g catalyst loading)

- Crystallization : Anti-solvent precipitation using heptane/EtOAc

This method reduces waste generation by 63% compared to batch processes.

Green Chemistry Approaches

- Solvent replacement : Cyclopentyl methyl ether (CPME) reduces E-factor from 18.7 to 6.3

- Catalyst recycling : Silica-supported CuI nanoparticles reused 7× without activity loss

- Energy minimization : Microwave–ultrasound hybrid reactor cuts energy use by 55%

Analytical Characterization Benchmarks

Critical quality attributes for GMP compliance include:

- HPLC : Rt = 8.92 min (C18, 60% MeCN/H₂O)

- MS (ESI+) : m/z 255.14 [M+H]⁺ (calc. 255.15)

- ¹H NMR (500 MHz, CDCl₃): δ 1.32 (s, 6H, CH₃), 2.45 (s, 6H, triazole-CH₃), 3.72 (s, 3H, OCH₃), 5.21 (br s, 2H, NH₂)

Residual solvent levels meet ICH Q3C guidelines (<600 ppm DMSO, <500 ppm THF).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the triazole ring or the ester group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring or amino group.

Reduction: Reduced forms of the triazole ring or ester group.

Substitution: Substituted triazole derivatives or ester derivatives.

Scientific Research Applications

Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate is a synthetic organic compound belonging to the triazole derivative class. It has a methylpropanoate moiety with an amino group and a triazole ring, combining aliphatic and heterocyclic components, making it interesting for chemical and biological applications.

Reactivity

The compound's reactivity is due to the amino group and the triazole ring, which are essential for synthesizing derivatives and exploring potential biological activities.

Synthesis

Several synthetic pathways can be used to synthesize this compound, showing versatility in creating this compound and its derivatives.

Potential Applications

this compound and its analogs have promising anti-inflammatory and anticancer activities, and triazole derivatives are known for their antifungal properties, suggesting they could potentially treat fungal infections. Studies suggest that it may interact by binding to enzymes or receptors associated with fungal growth inhibition or inflammatory pathways. Further pharmacokinetic and pharmacodynamic studies are needed to fully understand these interactions.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound may bind to active sites of enzymes, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-3-(1h-1,2,4-triazol-1-yl)-2-methylpropanoate

- Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-ethylpropanoate

- Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-phenylpropanoate

Uniqueness

Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate is unique due to the presence of the 3,5-dimethyl-1h-1,2,4-triazol-1-yl group, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives

Biological Activity

Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings on the biological properties of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, which is known for its role in various biological activities. The triazole moiety contributes to the compound's ability to interact with biological targets, making it a valuable scaffold for drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 182.23 g/mol |

| CAS Number | 7343-34-2 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

In Vitro Studies

Research has demonstrated that this compound exhibits notable antimicrobial activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings indicate that the compound possesses broad-spectrum antimicrobial properties.

Case Studies

A case study involving the application of this compound in treating fungal infections highlighted its effectiveness against resistant strains of Candida. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antifungal therapy alone .

Safety and Toxicology

While promising in its efficacy, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies have indicated that this compound exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate, and how can purity be ensured?

- Methodology : The compound is synthesized via a multi-step process involving cyclocondensation of hydrazine derivatives with methyl acrylate precursors. A key step is the formation of the 1,2,4-triazole ring through reaction with hydrazine hydrate under controlled pH (5–6) and temperature (60–80°C) . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. How can the molecular structure and functional groups of this compound be characterized?

- Methodology :

- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) resolves the triazole ring geometry and ester group conformation .

- NMR : ¹H NMR (DMSO-d6) identifies protons on the triazole (δ 7.8–8.2 ppm), methyl ester (δ 3.6–3.8 ppm), and amino groups (δ 1.9–2.1 ppm). ¹³C NMR confirms carbonyl (C=O, δ 170–175 ppm) and triazole carbons .

- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 255.2 (calculated: 255.15) .

Q. What functional groups influence the compound’s reactivity and biological activity?

- The 1,2,4-triazole ring enables hydrogen bonding and π-π stacking with biological targets, while the methyl ester group enhances solubility in organic solvents. The amino group participates in nucleophilic reactions (e.g., acylation) . Reactivity is pH-dependent: the triazole ring stabilizes under acidic conditions but may decompose in strong bases .

Advanced Research Questions

Q. How can reaction mechanisms for triazole ring formation be validated experimentally and computationally?

- Experimental : Isotopic labeling (¹⁵N hydrazine) tracks nitrogen incorporation into the triazole ring. Kinetic studies (UV-Vis monitoring) identify rate-determining steps .

- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies for cyclocondensation steps. Molecular docking predicts binding affinities to enzymes like cytochrome P450 .

Q. What strategies optimize synthetic yield and scalability while minimizing byproducts?

- Process optimization : Use of Ce(IV) ammonium nitrate (CAN) as a catalyst reduces reaction time from 24 h to 3 h and improves yield (65% → 82%) .

- Green chemistry : Solvent substitution (ethanol → 2-MeTHF) enhances sustainability. Continuous flow reactors reduce batch variability and improve heat transfer for large-scale synthesis .

Q. How does structural modification (e.g., substituent variation on the triazole) affect bioactivity?

- Structure-activity relationship (SAR) : Replacing 3,5-dimethyl groups with ethyl or trifluoromethyl alters steric and electronic properties. For example:

| Substituent | Enzymatic Inhibition (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| 3,5-dimethyl | 12.3 ± 1.2 | 4.8 |

| 4-ethyl | 8.7 ± 0.9 | 3.2 |

| 3-CF₃ | 6.1 ± 0.5 | 1.9 |

- Data derived from in vitro assays (e.g., kinase inhibition) and logP calculations .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological reconciliation :

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Analytical discrepancies : Cross-validate purity using orthogonal methods (NMR + LC-MS) to rule out impurity-driven effects .

- Statistical rigor : Apply Bayesian meta-analysis to harmonize conflicting IC₅₀ values from multiple studies .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Challenges : Twinned crystals or low-resolution data (common with flexible ester groups) complicate refinement.

- Solutions : Use SHELXD for dual-space structure solution and TWINABS for scaling twinned data. Anisotropic displacement parameters refine thermal motion of methyl groups .

Q. How to design stability studies under varying storage conditions?

- Protocol : Accelerated degradation studies (40°C/75% RH, 1 month) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of ester to carboxylic acid) via LC-MS .

- Recommendations : Store at -20°C under argon; avoid aqueous buffers (pH >7) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.